Impact of Azepane vs. Piperidine Core on Antiproliferative Activity
In a series of proteasome deubiquitinase inhibitors, a pairwise comparison of compounds differing only in the central azepane versus piperidine ring demonstrates a significant impact on in vitro antiproliferative activity [1]. This illustrates the functional consequence of replacing a piperidine with an azepane, a structural motif present in the target compound.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound with azepane core (Pair 1, 3, or 5): >100 µM or >50 µM (depending on specific pair) |
| Comparator Or Baseline | Compound with piperidine core (Pair 2, 4, or 6): 6.7 µM or 25.3 µM (depending on specific pair) |
| Quantified Difference | >15-fold decrease in activity for azepane analog in one pair; >2-fold decrease in another pair |
| Conditions | HCT116 human colon carcinoma cells; 72-hour continuous exposure; viability determined by FMCA. |
Why This Matters
This data provides class-level evidence that substituting a piperidine for an azepane can drastically alter biological activity, underscoring the non-interchangeable nature of these heterocycles in drug design.
- [1] Wang, X., et al. (2015). Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15. PLoS ONE, 10(5), e0127465. View Source
